Lipoxygenin

Overview

Description

Lipoxygenases (LOXs) are a class of non-heme iron enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, yielding hydroperoxides . They are involved in arachidonic acid metabolism and play a pivotal role in inflammation and allergy . LOX enzymes are expressed in immune, epithelial, and tumor cells, displaying a variety of physiological functions .

Synthesis Analysis

LOXs biosynthesize regio- and stereoselective lipid mediators. They are involved in the synthesis of jasmonic acid and six-carbon (C6) volatiles, which are necessary for plant growth and responses to a wide range of biotic and abiotic stresses . The understanding of the regio- and stereoselectivities of LOXs for polyunsaturated fatty acids (PUFAs) at a molecular level is important for the biocatalytic synthesis of diverse lipid mediators .

Molecular Structure Analysis

The structure of 5-lipoxygenase (5-LO), a type of LOX, has been studied using molecular dynamics simulations . These studies have provided detailed information on its structure and dynamics with and without ligands . The first crystal structures of LOXs have revealed an unusual iron site .

Chemical Reactions Analysis

LOXs catalyze the formation of corresponding hydroperoxides from polyunsaturated fatty acids such as linoleic acid and arachidonic acid . This reaction is the first step in the biosynthesis of several inflammatory mediators .

Physical And Chemical Properties Analysis

The physical and chemical properties of proteins like LOXs in the dried state are critical during biopharmaceutical drug development . Analytical techniques suitable for characterizing pharmaceutical protein powders can provide structural, conformational information, as well as insights into dynamics .

Scientific Research Applications

Wnt Signaling Pathway Inhibition

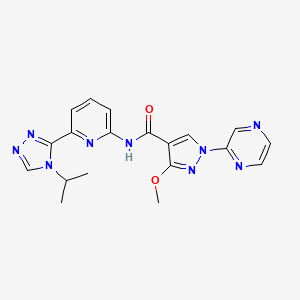

Lipoxygenin, a 3,5-substituted-2,4-dimethoxypyridine compound, has been identified as an inhibitor of Wnt signaling . Here’s how it works:

Anti-Inflammatory Properties

Lipoxygenin is part of the lipoxygenase family and is generated from arachidonic acid. It plays a role in counter-regulating inflammation by:

Future Directions

While these applications are promising, ongoing research aims to uncover additional roles for Lipoxygenin. Its multifaceted impact warrants further investigation.

Brand, S., Roy, S., Schröder, P., et al. (2018). Combined Proteomic and In Silico Target Identification Reveal a Role for 5-Lipoxygenase in Developmental Signaling Pathways. Cell Chemical Biology, 25(9), 1095–1106. Read more Borgeson, E., Docherty, N. G., Murphy, M., et al. (2012). Lipoxin A4 and benzo-lipoxin A4 attenuate experimental renal fibrosis. The FASEB Journal, 26(11), 4901–4914. Read more

Mechanism of Action

Target of Action

Lipoxygenin primarily targets 5-Lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation .

Mode of Action

Lipoxygenin acts as a non-redox type inhibitor of 5-LO . It inhibits the activity of 5-LO by preventing its nuclear localization, thereby reducing the nuclear amount of 5-LO . This interaction leads to changes in the cellular signaling pathways .

Biochemical Pathways

The inhibition of 5-LO by Lipoxygenin affects several developmental signaling pathways, including Wnt, Hedgehog, TGF-b, Activin A, and BMP signaling . These pathways play significant roles in cell proliferation, differentiation, and development .

Result of Action

The inhibition of 5-LO by Lipoxygenin results in the modulation of various cellular processes. It leads to a reduction in the levels of 5-LO and β-catenin in the nucleus . β-catenin is a key player in Wnt signaling, which is involved in regulating cellular processes such as cell growth and differentiation .

Safety and Hazards

LOX activity has been implicated in the pathogenesis of several diseases such as inflammation, skin disorders, and various types of cancers . Overexpressed 5-LO cells live longer, proliferate faster, invade more effectively through extracellular matrix destruction, and activate the anti-apoptotic signaling mechanisms more intensively compared to the normal counterparts .

properties

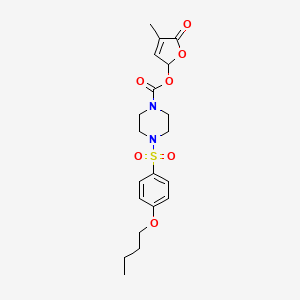

IUPAC Name |

[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNGDATIGOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4,6-Trimethoxy-alpha-2-naphthalenyl-[3,3'-bipyridine]-5-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

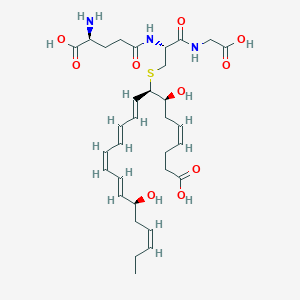

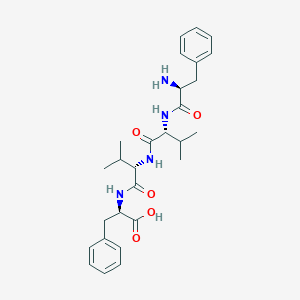

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

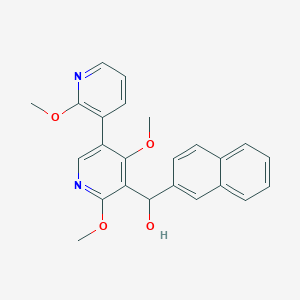

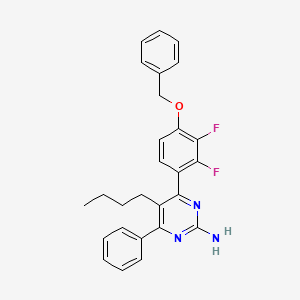

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

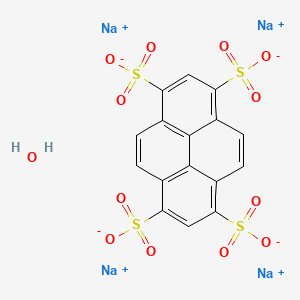

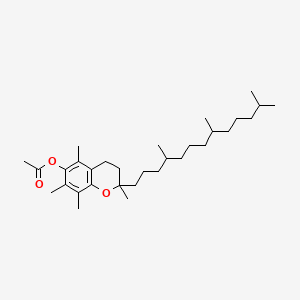

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

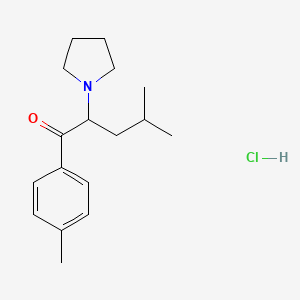

![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)